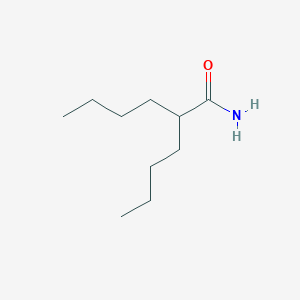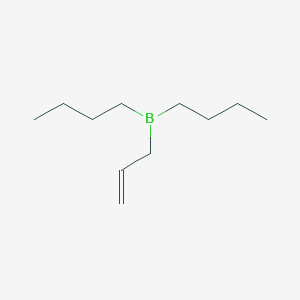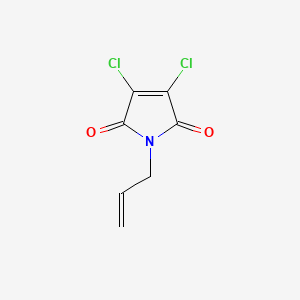
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyrrole ring, along with a prop-2-en-1-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione typically involves the chlorination of a suitable pyrrole precursor followed by the introduction of the prop-2-en-1-yl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chlorine atoms and the prop-2-en-1-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloropyrrole-2,5-dione: Lacks the prop-2-en-1-yl group.
1-(Prop-2-en-1-yl)-1H-pyrrole-2,5-dione: Lacks the chlorine atoms.
3,4-Dichloro-1H-pyrrole: Lacks the prop-2-en-1-yl group and the dione functionality.
Uniqueness
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both chlorine atoms and the prop-2-en-1-yl group makes it a versatile compound with diverse applications.
Properties
CAS No. |
54908-07-5 |
|---|---|
Molecular Formula |
C7H5Cl2NO2 |
Molecular Weight |
206.02 g/mol |
IUPAC Name |
3,4-dichloro-1-prop-2-enylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H5Cl2NO2/c1-2-3-10-6(11)4(8)5(9)7(10)12/h2H,1,3H2 |
InChI Key |
BAQOIDSIMACFDI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


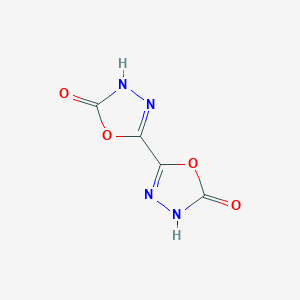
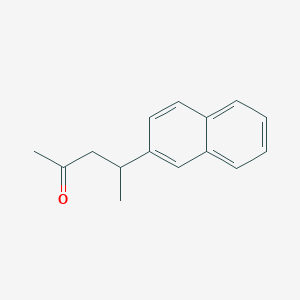
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
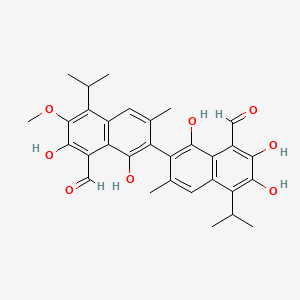
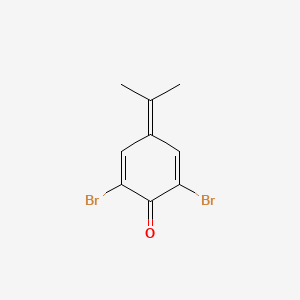
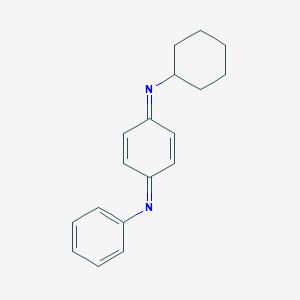
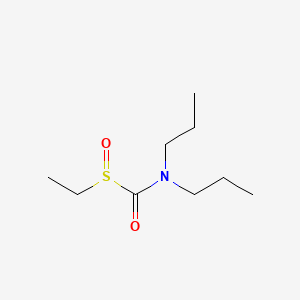
![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
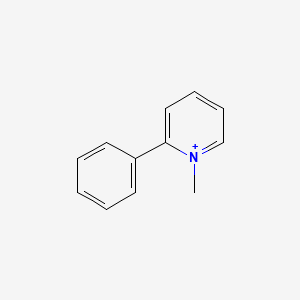
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
